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6-Hydroxy Albaconazole

Cat. No.: B1155251
M. Wt: 447.82
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy Albaconazole is identified as the primary metabolite of the broad-spectrum triazole antifungal agent, Albaconazole . In humans, a significant portion of the parent drug is converted to this hydroxylated form via biotransformation, making it a critical analyte in pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Albaconazole . Pharmacokinetic data confirm that this metabolite is consistently detected and quantified in plasma following administration of the parent drug, with studies reporting a mean maximum plasma concentration (Cmax) of 636 ng/mL following a multiple-dose regimen . From a Structure-Activity Relationship (SAR) perspective, the introduction of a polar hydroxyl group at the 6-position represents a key structural modification that can alter the compound's binding affinity to the target enzyme (CYP51), solubility, and other physicochemical properties . Studying the activity of this compound relative to Albaconazole itself provides invaluable data for understanding the importance of specific molecular regions for biological function, thereby guiding the synthesis of new azole derivatives with improved efficacy and metabolic stability . This compound is for research use only and is not intended for human or veterinary use.

Properties

Molecular Formula

C₂₀H₁₆ClF₂N₅O₃

Molecular Weight

447.82

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 6 Hydroxy Albaconazole

Stereoselective Synthesis of 6-Hydroxy Albaconazole and its Enantiomers

The creation of this compound in its enantiomerically pure form is paramount. Stereoselective synthesis aims to control the formation of these stereocenters, ensuring the desired three-dimensional structure is obtained. This is typically achieved through a combination of chiral pool synthesis, the use of chiral auxiliaries, asymmetric catalysis, and resolution techniques. While a direct, detailed stereoselective synthesis of this compound is not extensively documented in publicly available literature, the strategies employed for the synthesis of its parent compound, Albaconazole, and other complex azole antifungals provide a foundational framework.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. In the context of synthesizing hydroxylated precursors for this compound, a chiral auxiliary could be attached to a key intermediate to control the introduction of the hydroxyl group or other stereocenters. For instance, in the synthesis of related azole antifungals, Evans-type oxazolidinone auxiliaries have been successfully employed to direct aldol reactions, establishing specific stereochemistries in the carbon backbone. The synthesis of Albaconazole itself often starts from (R)-methyl lactate, a chiral building block, which serves as a source of chirality. A similar approach could be envisioned for this compound, where a chiral precursor bearing a protected hydroxyl group is carried through the synthetic sequence.

Chiral Auxiliary TypeApplication in Azole SynthesisPotential for this compound
Evans OxazolidinonesDiastereoselective aldol reactions to set stereocenters.Could be used to control the stereochemistry of the side chain.
(R)-Methyl LactateChiral starting material for the synthesis of the oxirane intermediate in Albaconazole synthesis.A hydroxylated analog of this starting material could be a key precursor.
CamphorsultamsAsymmetric alkylations and aldol reactions.Potentially applicable for controlling stereocenters in the side chain.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. For the synthesis of this compound, asymmetric catalysis could be employed at various stages. For example, asymmetric hydrogenation or epoxidation reactions could be used to set key stereocenters in the side chain of the molecule. The development of chiral ligands for transition metal catalysts has enabled a wide range of enantioselective transformations that could be applied to the synthesis of complex molecules like this compound. For instance, palladium-catalyzed asymmetric synthesis of 3-arylsuccinimides has been reported as a route to novel antifungal leads, showcasing the potential of this strategy in the field rsc.org.

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved through various methods, including classical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography. In the context of this compound, if a stereoselective synthesis is not perfectly efficient, resolution could be employed as a final step to ensure the enantiomeric purity of the final product. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful and widely used technique for the analytical and preparative separation of enantiomers of chiral triazole fungicides phenomenex.comdoi.orgukm.my. This method relies on the differential interaction of the enantiomers with a chiral solid support, leading to their separation.

Resolution TechniquePrincipleApplication to Triazole Antifungals
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Widely used for the analytical and preparative separation of enantiomers of various triazole fungicides.
Diastereomeric Salt Formation Reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated.A classical and often effective method for the resolution of chiral acids and bases.
Enzymatic Resolution Use of enzymes that selectively react with one enantiomer of a racemic mixture.Can provide high enantioselectivity under mild reaction conditions.

Design and Synthesis of Analogs and Isosteres of this compound

The development of analogs and isosteres of this compound is a key strategy for optimizing its antifungal activity, pharmacokinetic properties, and safety profile. This involves making systematic modifications to the molecule's structure and evaluating the impact of these changes on its biological activity.

The rational design of hydroxylated derivatives of Albaconazole is guided by an understanding of the structure-activity relationships (SAR) of azole antifungals ijpp.org.inyoutube.com. The primary target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The hydroxyl group in this compound can potentially form hydrogen bonds with amino acid residues in the active site of CYP51, which could enhance its binding affinity and inhibitory potency.

Key principles for the rational design of hydroxylated derivatives include:

Position of Hydroxylation: The location of the hydroxyl group on the Albaconazole scaffold is critical. The 6-position appears to be a site of metabolic hydroxylation, suggesting that this position is accessible and that modification at this site may be well-tolerated.

Stereochemistry of the Hydroxyl Group: The stereochemistry of the hydroxyl group can significantly impact binding affinity. The design of synthetic routes that allow for the selective formation of each stereoisomer is therefore important for SAR studies.

Impact on Physicochemical Properties: The introduction of a hydroxyl group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability. These factors must be carefully considered during the design process.

Another avenue for the derivatization of this compound involves the exploration of fused heterocyclic scaffolds. This strategy aims to create novel molecular architectures that may exhibit improved antifungal activity or a different spectrum of activity. For example, the synthesis of a strict structural analog of Albaconazole where the quinazolinone ring is fused with a thiazole moiety has led to the discovery of a new triazole with broad-spectrum antifungal activity nih.gov. This demonstrates the potential of modifying the core heterocyclic system of Albaconazole to generate new and effective antifungal agents. The introduction of a hydroxyl group onto these novel fused heterocyclic scaffolds could lead to a new generation of potent antifungal compounds. The synthesis of such molecules would involve the development of new synthetic routes to construct the fused heterocyclic core, followed by the stereoselective introduction of the hydroxylated side chain.

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of this compound is a critical tool for various research applications, particularly in pharmacology and drug metabolism studies. The introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), into the molecular structure allows for the precise tracking and quantification of the compound and its metabolites in biological systems. hwb.gov.in These labeled analogs are chemically identical to the unlabeled compound but are distinguishable by their mass, which enables their detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in

Deuterium Labeling

Deuterium-labeled this compound is particularly useful as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net The increased mass of the deuterated molecule allows it to be distinguished from the unlabeled analyte, while its similar chromatographic behavior ensures accurate quantification. The introduction of deuterium can be achieved through various synthetic methods, including the use of deuterated reagents or through hydrogen-deuterium exchange reactions on a suitable precursor. chemrxiv.orgacs.org For this compound, strategic placement of deuterium atoms on metabolically stable positions of the molecule is preferred to prevent in vivo exchange.

Carbon-13 Labeling

Research Applications of Isotopically Labeled this compound

The primary research applications for isotopically labeled this compound include:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Metabolite Identification: To aid in the identification and structural elucidation of further metabolites of this compound.

Quantitative Bioanalysis: To serve as internal standards for the accurate measurement of this compound concentrations in biological matrices like plasma and urine. researchgate.net

In Vitro Metabolism Studies: To investigate the specific enzymes responsible for the metabolism of Albaconazole and this compound using human liver microsomes or other enzyme preparations. portico.org

Below is a table detailing potential isotopically labeled versions of this compound and their primary research applications.

Labeled CompoundIsotopePosition of Label (Proposed)Primary Research Application
[D₃]-6-Hydroxy Albaconazole²HMethyl group on the butanyl side chainInternal standard for quantitative LC-MS analysis.
[D₄]-6-Hydroxy Albaconazole²HPhenyl ring of the difluorophenyl groupInternal standard for quantitative LC-MS analysis.
[¹³C₆]-6-Hydroxy Albaconazole¹³CPhenyl ring of the difluorophenyl groupElucidation of metabolic pathways and fate of the difluorophenyl moiety.
[¹³C₃, ¹⁵N₂]-6-Hydroxy Albaconazole¹³C, ¹⁵NTriazole ringMechanistic studies of target enzyme (cytochrome P450) interactions and metabolic fate of the triazole ring.
[¹³C]-6-Hydroxy Albaconazole¹³CCarbonyl carbon of the quinazolinone ringInvestigation of metabolic transformations involving the quinazolinone core.

Biotransformation Pathways and Enzymatic Disposition of 6 Hydroxy Albaconazole

In Vitro Metabolic Studies of Albaconazole Hydroxylation

Detailed in vitro studies are essential to elucidate the specific enzymes and mechanisms involved in the hydroxylation of albaconazole to its 6-hydroxy metabolite. Such studies typically utilize human liver microsomes and other subcellular fractions to identify the key players in this metabolic conversion.

The initial step in identifying the enzymes responsible for the formation of 6-Hydroxy Albaconazole involves incubating the parent drug, albaconazole, with human hepatic microsomal and cytosolic fractions. Microsomes are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are frequently responsible for hydroxylation reactions. The cytosolic fraction contains various soluble enzymes that could also contribute to the metabolic process.

While specific studies on albaconazole are not publicly available, the metabolism of other azole antifungals has been extensively studied. For instance, the metabolism of albendazole, another benzimidazole derivative, has been shown to be efficiently oxidized by microsomal preparations from human liver biopsies. These studies indicate the involvement of both cytochrome P-450 dependent monooxygenases and flavin-containing monooxygenases in the metabolism of related compounds nih.gov.

Subcellular FractionKey Enzyme FamiliesPotential Role in Albaconazole Hydroxylation
Microsomes Cytochrome P450 (CYP)Primary site for oxidative metabolism, including hydroxylation.
Flavin-containing Monooxygenases (FMO)Can also catalyze oxidation reactions.
Cytosol Soluble transferasesLess likely to be involved in the initial hydroxylation but may participate in subsequent conjugation reactions.

To pinpoint the specific CYP isoforms responsible for the 6-hydroxylation of albaconazole, a panel of recombinant human CYP enzymes is typically used. By incubating albaconazole with individual CYP isoforms, the one(s) that produce this compound can be identified. Furthermore, selective chemical inhibitors of specific CYP isoforms are often used in human liver microsome incubations to confirm these findings.

For other triazole antifungals, specific CYP isoforms have been identified as major contributors to their metabolism. For example, voriconazole metabolism involves CYP2C19, CYP2C9, and CYP3A4 for its N-oxidation, and CYP3A4 is responsible for producing a methyl hydroxylated metabolite nih.gov. Itraconazole's metabolism to its primary active metabolite, hydroxy-itraconazole, is also mediated by CYP3A4. Given the structural similarities among azole antifungals, it is plausible that CYP3A4 and other common isoforms like CYP2C9 and CYP2C19 could be involved in albaconazole hydroxylation.

Table of Key CYP Isoforms in Azole Antifungal Metabolism

CYP Isoform Known Azole Substrates Potential Role in Albaconazole Hydroxylation
CYP3A4 Itraconazole, Voriconazole, Ketoconazole High
CYP2C19 Voriconazole Moderate to High

| CYP2C9 | Voriconazole | Moderate |

Determining the enzyme kinetics of 6-hydroxyalbaconazole formation provides crucial information about the efficiency of the metabolic reaction. This involves measuring the rate of metabolite formation at various substrate concentrations to calculate key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Regiospecificity refers to the preferential hydroxylation at a specific position on the albaconazole molecule, in this case, the 6-position. Studies with purified enzymes and advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are necessary to confirm the exact site of hydroxylation and to investigate if other hydroxylated metabolites are formed.

Further Biotransformation of this compound

Following its formation, this compound can undergo further Phase II metabolic reactions, such as glucuronidation and sulfation. These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body.

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to the metabolite. This reaction is catalyzed by a family of enzymes called uridine diphosphate glucuronosyltransferases (UGTs). To investigate the glucuronidation of this compound, in vitro assays would be conducted using human liver microsomes supplemented with the UGT cofactor, UDP-glucuronic acid (UDPGA).

Specific UGT isoforms responsible for the conjugation can be identified using a panel of recombinant human UGT enzymes. For other triazole antifungals, such as posaconazole, UGT1A4 has been identified as the primary enzyme responsible for its glucuronidation.

Sulfation is another important Phase II conjugation reaction catalyzed by sulfotransferases (SULTs). This pathway involves the transfer of a sulfonate group to the metabolite. The involvement of sulfation in the metabolism of this compound can be investigated using in vitro systems containing human liver cytosol, which is rich in SULT enzymes, and the necessary cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Identifying the specific SULT isoforms involved would require the use of recombinant human SULT enzymes. While direct evidence for the sulfation of this compound is not available, this pathway is a common route for the metabolism of hydroxylated drug metabolites.

Other Phase I and Phase II Metabolic Fates

Following its formation via cytochrome P450-mediated hydroxylation of the parent compound, Albaconazole, this compound may be subject to further metabolic processes. In vitro studies utilizing hepatocytes have indicated the presence of multiple metabolites of Albaconazole, suggesting that this compound itself may serve as a substrate for subsequent enzymatic reactions.

Phase I metabolism of this compound could involve additional oxidative reactions at other positions on the molecule, or potentially reduction or hydrolysis, although this is less common for this class of compounds. However, a more prominent pathway for a hydroxylated metabolite like this compound is to undergo Phase II conjugation reactions. These reactions involve the covalent addition of endogenous polar molecules, which significantly increases the water solubility of the compound, thereby facilitating its renal or biliary excretion.

Potential Phase II metabolic fates for this compound include:

Glucuronidation: This is a common Phase II pathway for compounds containing a hydroxyl group. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl moiety of this compound. Several other triazole antifungal agents are known to undergo glucuronidation. For instance, posaconazole is a substrate for UGT1A4, and fluconazole is metabolized by UGT2B7. nih.govnih.gov This suggests that glucuronidation is a plausible metabolic route for this compound.

Sulfation: In this pathway, a sulfonate group is added to the hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). This also results in a more polar and readily excretable metabolite.

The table below summarizes the potential enzymatic reactions involved in the further metabolism of this compound.

Metabolic Phase Reaction Type Enzyme Family Potential Outcome for this compound
Phase IFurther OxidationCytochrome P450 (CYP)Generation of dihydroxy or other oxidative metabolites
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)Formation of a 6-O-glucuronide conjugate
Phase IISulfationSulfotransferases (SULTs)Formation of a 6-O-sulfate conjugate

In Silico Prediction of Metabolic Hot Spots and Transformations

In modern drug development, in silico computational models are increasingly utilized to predict the metabolic fate of new chemical entities early in the discovery process. These models can identify potential sites of metabolism, or "metabolic hot spots," on a molecule and predict the metabolites that are likely to be formed.

For this compound, while specific in silico studies are not extensively reported in the public domain, the principles of these predictive models can be applied. These computational tools employ a variety of approaches, including:

Structure-Based Methods: These models use the three-dimensional structures of drug-metabolizing enzymes, such as cytochrome P450s, to dock the substrate (in this case, this compound) into the active site. The orientation and proximity of the substrate to the enzyme's catalytic center help to predict which atoms are most likely to be oxidized.

Ligand-Based Methods: These approaches rely on databases of known metabolic transformations. By analyzing the structural features of a large number of compounds and their known metabolites, these models can identify substructures or "alerts" that are prone to specific metabolic reactions. For this compound, the presence of the hydroxyl group would be a strong indicator for potential Phase II conjugation.

Quantum Mechanical Calculations: These methods can calculate the activation energies required for various metabolic reactions to occur at different sites on a molecule. The sites with the lowest activation energies are predicted to be the most likely "hot spots" for metabolism.

The application of such in silico tools to this compound would likely confirm the hydroxyl group as a primary site for Phase II metabolism. Furthermore, these models could predict the likelihood of further Phase I oxidation at various positions on the aromatic rings or other parts of the molecule. The table below outlines the general inputs and outputs of such predictive models.

In Silico Model Type Input Data Predicted Output for this compound
Structure-Based3D structure of this compound and CYP enzymesLikelihood of further oxidation at specific carbon atoms.
Ligand-BasedChemical structure of this compoundIdentification of the hydroxyl group as a site for glucuronidation or sulfation.
Quantum MechanicalElectronic structure of this compoundCalculation of the energetic favorability of different metabolic reactions.

Advanced Analytical Methodologies for 6 Hydroxy Albaconazole Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in modern metabolomics, offering the precision required to identify and annotate metabolites in complex biological samples. springernature.com Techniques such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based MS provide exceptional mass accuracy (typically within 5 ppm) and resolving power. nih.gov This capability allows for the determination of elemental compositions for unknown compounds and the differentiation of metabolites with very small mass differences, which is essential for building a comprehensive metabolic profile of 6-Hydroxy Albaconazole and its related downstream products. nih.govmdpi.com The high-throughput nature of HRMS platforms enables the analysis of numerous samples to produce information-rich datasets on both known and previously uncharacterized metabolites. springernature.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug molecules and their metabolites in biological fluids. nih.gov For chiral compounds like Albaconazole and its metabolites, developing stereospecific LC-MS/MS assays is critical. Research has demonstrated the successful development and validation of a sensitive LC-MS/MS technique to estimate the (+) and (-) enantiomers of the parent compound, Albaconazole. japsonline.com This methodology is directly applicable to the analysis of its hydroxylated metabolites.

The method employs a chiral stationary phase to achieve chromatographic separation of the stereoisomers, coupled with a tandem mass spectrometer for detection. japsonline.comjapsonline.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. springernature.com For Albaconazole, a positive transition at m/z 432.0 (M+H) has been used. japsonline.com

Validation of such methods is performed in accordance with ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of quantification (LOQ), and limit of detection (LOD). japsonline.com Studies on Albaconazole have shown excellent linearity and recovery, with percentage relative standard deviation (%RSD) values indicating high precision. japsonline.com The improved selectivity and accuracy of LC-MS/MS over traditional HPLC-DAD methods make it the preferred technique for pharmacokinetic and bioequivalence studies of chiral compounds. japsonline.comjapsonline.com

Table 1: Example LC-MS/MS Method Parameters for Albaconazole Enantiomers. japsonline.comjapsonline.com
ParameterCondition
Stationary PhaseChiralpak IG-3 (100 x 4.6 mm, 3 µm)
Mobile PhaseAcetonitrile and 10 mM ammonium (B1175870) bicarbonate (90:10 v/v)
Flow Rate0.5 mL/minute
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS Transition (m/z)432.0 (precursor ion)
Retention Time (+) enantiomer2.905 minutes
Retention Time (-) enantiomer3.780 minutes

Metabolomics provides a snapshot of the metabolic state of a biological system. nih.gov In the context of this compound research, metabolomics can be applied to understand the metabolic response of fungal pathogens to the drug or to characterize the host's metabolic processing of the compound. mdpi.comnih.gov Untargeted metabolomics aims to analyze all measurable metabolites in a sample, providing a broad overview of metabolic changes. nih.gov

The data generated from HRMS is complex, requiring sophisticated data analysis tools and statistical methods. mdpi.com The process involves quality control, data normalization, and metabolite identification against spectral databases. nih.gov Statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify significant differences in metabolite profiles between control and treated groups. This approach can reveal which metabolic pathways are perturbed by this compound, offering insights into its mechanism of action or potential off-target effects. nih.gov

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. mdpi.com This approach, often called stable isotope-resolved metabolomics (SIRM), involves introducing a substrate enriched with a stable isotope (e.g., ¹³C-labeled glucose) into a biological system. nih.gov Mass spectrometry is then used to track the incorporation of the isotopic label into downstream metabolites. nih.gov

For this compound research, this methodology could be employed to precisely determine its biotransformation pathways. By administering isotopically labeled Albaconazole, researchers can track the formation of this compound and subsequent metabolites, providing unambiguous evidence of the metabolic sequence. nih.gov Furthermore, this technique can elucidate the impact of the metabolite on cellular metabolism by observing how it alters the labeling patterns of central carbon metabolites, amino acids, or lipids, thereby revealing specific enzyme or pathway activities that are affected. nih.govmdpi.com

Chiral Chromatographic Techniques for Enantiomeric Separation

Since many azole antifungals are chiral compounds, their enantiomers can exhibit different pharmacological and toxicological properties. ptfarm.pl Therefore, the separation and analysis of individual enantiomers of this compound are essential. Chiral chromatography is the primary tool for achieving this separation.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) using chiral stationary phases (CSPs) are the most widely used techniques for enantiomeric separation in the pharmaceutical industry. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including azole antifungals. ptfarm.plmdpi.com

A novel chiral HPLC method has been successfully developed for the separation of Albaconazole enantiomers, which can be adapted for its 6-Hydroxy metabolite. japsonline.comjapsonline.com The method utilizes a chiral column and an isocratic mobile phase to achieve baseline separation of the (+) and (-) enantiomers. The selection of the CSP and the composition of the mobile phase are critical for achieving optimal resolution. mdpi.com UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, due to the use of columns packed with sub-2 µm particles. nih.gov

Table 2: Example Chiral HPLC Method Parameters for Albaconazole Enantiomers. japsonline.comjapsonline.com
ParameterCondition
Stationary PhaseChiralpak IG-3 (250 x 4.6 mm, 5 µm)
Mobile PhaseEthanol and Diethylamine (100:0.1% v/v)
Flow Rate1.0 mL/minute
DetectionDiode Array Detector (DAD) at 240 nm
Retention Time (+) enantiomer6.952 minutes
Retention Time (-) enantiomer9.955 minutes

Supercritical fluid chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for chiral separations. mdpi.comnih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.govresearchgate.net The low viscosity and high diffusivity of supercritical fluids lead to high efficiencies and significantly faster analysis times compared to HPLC. core.ac.uk

SFC is highly compatible with the polysaccharide-based chiral stationary phases used in HPLC. core.ac.uk The technique has been successfully applied to the enantiomeric separation of various antifungal compounds, demonstrating excellent resolution and speed. core.ac.uk The selection of the appropriate CSP, organic modifier, and operating parameters (pressure, temperature) is crucial for method development. core.ac.uk Given its success with other azoles, SFC represents a promising, high-throughput technique for the analytical and semi-preparative separation of this compound enantiomers. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for determining the molecular structure of organic compounds, making it an essential tool in the identification of drug metabolites. researchgate.netunl.edu The process relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. researchgate.net This phenomenon provides detailed information about the chemical environment of each atom, allowing for the precise mapping of a molecule's structural framework. pharmascigroup.us

For the structural confirmation of this compound, a suite of NMR experiments would be employed to verify the identity and, crucially, the exact position of the hydroxyl group introduced during metabolism. The standard dataset for such an elucidation includes one-dimensional (1D) experiments like ¹H (proton) and ¹³C (carbon-13) NMR, as well as two-dimensional (2D) experiments that reveal correlations between nuclei. hyphadiscovery.com

¹H NMR: This experiment identifies all hydrogen atoms in the molecule, with their chemical shifts (δ) indicating their electronic environment. The introduction of a hydroxyl group on the quinazolinone ring of Albaconazole would cause a noticeable downfield shift for protons in its vicinity.

¹³C NMR: This provides a signal for each unique carbon atom, offering a map of the carbon skeleton. The carbon atom bonded to the new hydroxyl group would exhibit a significant change in its chemical shift compared to the parent Albaconazole molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the complete structural puzzle.

Correlation Spectroscopy (COSY) establishes proton-proton coupling, identifying adjacent protons through the molecule's bonding network. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most crucial experiment for this specific elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment would show a correlation between the new hydroxyl proton and the carbon atoms at positions 5, 6, and 7 of the quinazolinone ring, definitively confirming the "6-Hydroxy" position.

While specific experimental NMR data for this compound is not widely published, the table below illustrates the type of data that would be generated and used for its structural verification. The chemical shifts are hypothetical but represent the expected changes upon hydroxylation.

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Nuclei in this compound This table is for illustrative purposes to demonstrate the application of NMR spectroscopy. Specific chemical shift values are hypothetical.

Position (Quinazolinone Ring) Nucleus Expected Chemical Shift (δ) ppm Key HMBC Correlations for Structural Confirmation
5 ¹H ~8.0-8.2 C-4, C-6, C-8a
6 - - -
6-OH ¹H ~9.5-10.5 (broad singlet) C-5, C-6, C-7
7 ¹H ~7.5-7.7 C-5, C-8a, C-8
8 ¹H ~7.8-8.0 C-4a, C-7
4a ¹³C ~120-125 H-5, H-8
5 ¹³C ~127-130 H-7
6 ¹³C ~150-155 (hydroxylated carbon) H-5, H-7, 6-OH
7 ¹³C ~115-118 H-5, H-8
8 ¹³C ~128-132 H-7

X-ray Crystallography and Structural Biology Investigations

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique has been fundamental in the field of drug discovery and structural biology, providing atomic-level blueprints of how a drug or its metabolite interacts with its biological target, such as an enzyme or receptor. frontiersin.orgnih.gov

The application of X-ray crystallography to this compound research would serve two primary purposes:

Absolute Structure Confirmation: By successfully growing a single crystal of the metabolite, X-ray diffraction analysis can provide an unambiguous determination of its molecular structure, including stereochemistry, bond lengths, and bond angles. This would serve as the ultimate confirmation of the structure elucidated by NMR and other spectroscopic methods.

Target Interaction Analysis: The primary target of triazole antifungals like Albaconazole is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). Co-crystallizing this compound with this enzyme would yield invaluable information. The resulting crystal structure would reveal the precise binding orientation of the metabolite within the enzyme's active site, highlighting the key hydrogen bonds, hydrophobic interactions, and coordination with the heme iron that govern its inhibitory activity. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation antifungal agents.

The process involves directing a beam of X-rays onto a crystal of the compound. The atoms in the crystal lattice diffract the X-rays into a specific pattern, which is captured by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and refine it to an atomic model.

Should a crystal structure of this compound be determined, the findings would be deposited in a crystallographic database and presented with key data, as illustrated in the hypothetical table below.

Table 2: Representative Crystallographic Data for a Hypothetical this compound Crystal This table presents hypothetical data to illustrate the parameters reported in a crystallographic study.

Parameter Example Value/Description
Chemical Formula C₂₀H₁₆ClF₂N₅O₃
Formula Weight 447.83 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5°
Volume 2025.1 ų
Z (Molecules per unit cell) 4
Resolution 1.2 Å
R-factor 0.045

These structural biology investigations provide the ultimate atomic-level detail, complementing other analytical methods to build a complete and comprehensive understanding of the metabolite's chemical nature and biological function.

Molecular Interactions and Mechanistic Studies of 6 Hydroxy Albaconazole

Target Identification and Molecular Docking Studies with Ergosterol (B1671047) Biosynthesis Enzymes

The primary target for triazole antifungal agents, including Albaconazole and its metabolites, is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth. nih.gov

As a derivative of Albaconazole, 6-Hydroxy Albaconazole is understood to interact with the active site of fungal CYP51. The fundamental binding mechanism for triazole antifungals involves the coordination of a nitrogen atom (specifically, the N4 of the triazole ring) with the heme iron atom at the core of the enzyme's active site. nih.govptfarm.pl This interaction effectively blocks the enzyme's ability to catalyze the demethylation of lanosterol, the crucial step in the ergosterol pathway. researchgate.net

The difluorophenyl group, a common feature in potent azole antifungals, is positioned within a hydrophobic pocket of the active site. nih.gov The quinazolinone moiety of the parent compound, Albaconazole, is known to form hydrogen bonds with specific amino acid residues, such as His310, further stabilizing the enzyme-inhibitor complex. It is expected that this compound retains these primary interaction points, ensuring its inhibitory activity against CYP51. The introduction of the hydroxyl group may further modulate the binding affinity through additional interactions.

Computational modeling and molecular docking are critical tools for visualizing the interaction between antifungal agents and the CYP51 active site. nih.govresearchgate.net For Albaconazole, docking studies confirm that its bioactive conformation allows the triazole ring to bind to the catalytic heme iron while other parts of the molecule engage with surrounding amino acid residues. ptfarm.pl

For this compound, computational models would predict that the core structure orients itself similarly to the parent drug. The key focus of such models would be the positioning of the newly introduced hydroxyl group. Depending on its spatial orientation, this group has the potential to form a new hydrogen bond with a nearby polar amino acid residue or a water molecule within the active site. This additional interaction could enhance the binding affinity and stability of the complex. The table below summarizes key interactions typical for azole antifungals in the CYP51 active site.

Interaction TypeMolecular Moiety of this compoundTarget Residues/Component in CYP51
Coordination Bond Triazole Ring (N4)Heme Iron
Hydrophobic Interactions Difluorophenyl GroupHydrophobic Pocket (e.g., Met153, Lys157)
Hydrogen Bonding Quinazolinone Moiety, Hydroxyl GroupPolar Amino Acid Residues (e.g., His310)

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

SAR and SMR studies analyze how a molecule's chemical structure relates to its biological activity and mechanism of action. For this compound, these relationships are largely inherited from its parent compound but are subtly modified by the presence of the hydroxyl group.

The addition of a hydroxyl group to a drug molecule can have a profound impact on its interaction with a biological target. researchgate.net Hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which can significantly increase binding affinity if the group is positioned correctly within the receptor's active site. researchgate.netnih.gov

In the context of this compound binding to CYP51, the hydroxyl group introduces a new point of potential interaction. If this group can form a stable hydrogen bond with the enzyme, it could lead to a lower dissociation constant and more potent inhibition. However, the contribution of a hydroxyl group is highly dependent on its location; an unfavorably positioned group can introduce a desolvation penalty without a compensatory binding gain, potentially reducing affinity. researchgate.net The precise impact of the 6-hydroxy modification would therefore depend on the specific topology of the fungal CYP51 active site.

ParameterInfluence of Hydroxyl GroupPotential Outcome on Receptor Interaction
Polarity Increases local polarityMay enhance interactions with polar residues
Hydrogen Bonding Acts as H-bond donor and acceptorCan form new, stabilizing bonds, increasing affinity
Lipophilicity Decreases overall lipophilicityMay alter pharmacokinetics and entry into the active site
Solvation Higher desolvation penaltyCould decrease binding affinity if no favorable interaction is formed

Stereochemistry is critical for the activity of most triazole antifungal agents. ptfarm.plresearchgate.net Albaconazole has a specific chiral structure, designated as (2R,3R), which is essential for its potent antifungal activity. wikipedia.org This specific three-dimensional arrangement ensures that the key functional groups—the triazole ring, the difluorophenyl group, and the hydroxyl group on the butan-2-yl chain—are optimally oriented to fit within the constrained active site of CYP51. ptfarm.plnih.gov

As a direct metabolite, this compound retains the crucial (2R,3R) stereochemistry of the parent molecule. This conservation of stereochemical integrity is paramount for its biological activity. Any alteration to this configuration would likely lead to a significant loss of antifungal potency by preventing the precise alignment required for effective binding to the heme iron and interaction with surrounding amino acid residues. The defined stereochemistry dictates the molecular recognition by the enzyme, ensuring that the inhibitor adopts the correct "bioactive conformation" necessary for inhibition. nih.gov

Modulation of Cellular Pathways and Biochemical Processes

The primary biochemical consequence of this compound's action is the inhibition of the ergosterol biosynthesis pathway. nih.govresearchgate.net By blocking CYP51, the compound prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in producing the final ergosterol molecule. nih.gov

This inhibition triggers a cascade of downstream cellular effects. The most immediate is the depletion of ergosterol from the fungal cell membrane. This compromises the membrane's structural integrity and fluidity, affecting the function of many membrane-bound proteins, such as those involved in nutrient transport and cell wall synthesis. seq.es

Simultaneously, the blockage of CYP51 leads to the accumulation of 14-α-methylated sterol precursors, such as lanosterol. nih.gov These precursor molecules are incorporated into the fungal membrane in place of ergosterol, but they are unable to perform the same structural role. Their presence disrupts the normal packing of phospholipids, further destabilizing the membrane and contributing to the fungistatic or fungicidal effect of the drug. nih.gov In some cases, these accumulated sterols are considered to be toxic to the fungal cell. google.com

Impact on Sterol Composition and Membrane Integrity

There is currently no published research specifically investigating the impact of this compound on the sterol composition and membrane integrity of fungal cells. While it is hypothesized that, like other azole antifungals, it would lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, thereby compromising membrane function, direct experimental evidence and detailed analysis of the sterol profile in this compound-treated fungi are not available. frontiersin.orgfrontiersin.org Consequently, no data tables detailing these effects can be provided.

Effects on Enzyme Inhibition Kinetics in Cell-Free Systems

No studies reporting the effects of this compound on enzyme inhibition kinetics in cell-free systems could be identified in the scientific literature. Research on the parent compound, albaconazole, and other triazoles typically involves evaluating their inhibitory activity against lanosterol 14α-demethylase (CYP51). nih.govresearchgate.netresearchgate.net Such studies provide key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial for understanding the potency and mechanism of enzyme inhibition. However, similar kinetic data for this compound are not available. Therefore, a data table of enzyme inhibition kinetics for this specific compound cannot be generated.

Computational Chemistry and in Silico Modeling of 6 Hydroxy Albaconazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic properties, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry and calculate various electronic properties and reactivity descriptors. For triazole derivatives, DFT studies help in understanding the molecule's stability and reactivity by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Significance
HOMO Energy Correlates with the ability to donate electrons. Higher energy indicates a better electron donor.
LUMO Energy Correlates with the ability to accept electrons. Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap An indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.
Ionization Potential The energy required to remove an electron from a molecule.

| Electron Affinity | The energy released when an electron is added to a molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For a molecule like 6-Hydroxy Albaconazole, an MEP map would identify the electronegative nitrogen atoms of the triazole ring and the oxygen atoms of the hydroxyl and quinazolinone groups as key sites for hydrogen bonding and interaction with biological targets nih.gov. Understanding these electrostatic properties is fundamental for predicting the molecule's binding orientation within the active site of its target enzyme, such as lanosterol (B1674476) 14α-demethylase (CYP51).

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a ligand-protein complex, revealing the stability of the interaction and the conformational changes that may occur upon binding.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based.

Ligand-based models are created by aligning a set of known active molecules and extracting their common chemical features.

Structure-based models are derived from the 3D structure of a ligand-protein complex, identifying the key interaction points within the target's binding site.

A pharmacophore model for triazole antifungal agents, including Albaconazole, has been developed. This model identifies crucial features for activity, such as a nitrogen atom in the triazole ring acting as a hydrogen bond acceptor, a hydroxyl group, and hydrophobic aromatic rings ptfarm.pl. The key features include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic/aromatic centers, with specific distances between them being critical for potent antifungal activity ptfarm.pl. Such a model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

Table 2: Common Pharmacophore Features for Triazole Antifungals

Feature Description Role in Binding
Hydrogen Bond Acceptor (HBA) Typically a nitrogen or oxygen atom. Interacts with hydrogen bond donors in the enzyme's active site.
Hydrogen Bond Donor (HBD) Often a hydroxyl group. Interacts with hydrogen bond acceptors in the active site.
Hydrophobic (HY) Nonpolar regions, such as aromatic rings. Engages in hydrophobic interactions with nonpolar residues.

| Aromatic Ring (AR) | Phenyl or other aromatic structures. | Participates in π-π stacking and hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. By calculating various molecular descriptors (e.g., topological, electronic, physicochemical), QSAR models can predict the activity of new, untested compounds.

While a specific QSAR model for this compound has not been published, QSAR studies are frequently performed on antifungal agents nih.gov. A QSAR model for Albaconazole and its analogues would involve calculating a wide range of molecular descriptors and using statistical methods like multiple linear regression to build a predictive equation. Such a model could help in understanding which structural properties are most influential for antifungal potency and could guide the design of new derivatives with improved activity. The development of a robust QSAR model requires a dataset of compounds with well-defined structures and corresponding biological activity data plos.org.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties at a Mechanistic Level

The evaluation of a drug candidate's success heavily relies on its pharmacokinetic profile, which is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In modern drug discovery, computational, or in silico, models are indispensable tools for predicting these properties early in the development process, allowing for the prioritization of compounds with favorable characteristics. For this compound, a metabolite of the triazole antifungal agent Albaconazole, in silico ADME predictions provide crucial insights into its likely behavior within the body. These predictions are based on its physicochemical properties and structural similarity to other azole antifungals.

At a mechanistic level, computational models simulate the interactions of this compound with biological systems. Quantitative Structure-Activity Relationship (QSAR) models, for instance, utilize a vast database of compounds with known ADME properties to predict the behavior of new molecules based on their structural features. The introduction of a hydroxyl group to the parent compound, Albaconazole, is a key structural modification that significantly influences its ADME profile. This hydroxylation generally increases the polarity of the molecule, which in turn affects its solubility, permeability, and interactions with metabolic enzymes and transporters.

The initial step in predicting ADME properties involves calculating fundamental physicochemical descriptors. These descriptors are then used to assess the "drug-likeness" of a compound, often by applying rules such as Lipinski's Rule of Five. While these rules are empirical, they provide a valuable first-pass filter for oral bioavailability.

PropertyPredicted Value for this compoundImplication for ADME
Molecular Weight~481.9 g/molWithin the generally accepted range for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)Lower than AlbaconazoleIncreased hydrophilicity, which can affect absorption and distribution.
Hydrogen Bond DonorsIncreased (due to -OH group)May decrease membrane permeability.
Hydrogen Bond AcceptorsIncreased (due to -OH group)Can influence solubility and interactions with biological targets.
Polar Surface Area (PSA)IncreasedHigher PSA is generally associated with lower cell membrane permeability.

In silico models predict that the gastrointestinal absorption of this compound is likely to be moderate. The increased polarity due to the hydroxyl group can enhance its solubility in the aqueous environment of the gastrointestinal tract. However, this same polarity may reduce its ability to passively diffuse across the lipid-rich intestinal cell membranes. Computational models suggest that while solubility is improved, the permeability might be a rate-limiting step for absorption.

The distribution of a drug throughout the body is influenced by its ability to bind to plasma proteins and penetrate various tissues.

ParameterPredicted Outcome for this compoundMechanistic Insight
Plasma Protein BindingHighAzole antifungals typically exhibit high plasma protein binding, and while hydroxylation may slightly reduce this, it is expected to remain significant.
Blood-Brain Barrier (BBB) PenetrationLowThe increased polarity and polar surface area of this compound are predicted to limit its ability to cross the tightly regulated blood-brain barrier.
Volume of Distribution (Vd)Moderate to HighDespite lower lipophilicity than the parent drug, it is still expected to distribute into tissues, though potentially to a lesser extent than Albaconazole.

As this compound is itself a product of metabolism (specifically, Phase I hydroxylation of Albaconazole), its own metabolic fate is of interest. In silico models predict its susceptibility to further metabolism, primarily through Phase II conjugation reactions.

The primary mechanism of metabolism for this compound is predicted to be glucuronidation, a common pathway for compounds containing a hydroxyl group. This process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the compound, preparing it for excretion. Computational models that predict sites of metabolism would identify the hydroxyl group as a primary target for UDP-glucuronosyltransferases (UGTs).

The final stage of a drug's journey through the body is its excretion. Based on its increased water solubility following metabolism, the primary route of excretion for the metabolites of this compound is predicted to be renal. The glucuronide conjugate is expected to be efficiently eliminated from the body via the kidneys.

Excretion PathwayPredicted Significance for this compound Metabolites
Renal (Urine)Major
Biliary (Feces)Minor

Preclinical Mechanistic Investigations in Biological Systems

In Vitro Cellular and Subcellular Studies

Interactions with Fungal and Mammalian Cells (Mechanistic Focus)

There is a lack of specific studies detailing the direct interactions of 6-Hydroxy Albaconazole with fungal and mammalian cells. While the antifungal activity and cytotoxicity of the parent drug, albaconazole, have been evaluated, similar data for its 6-hydroxy metabolite is not present in the reviewed literature. For context, studies on other antifungal agents and their metabolites, such as itraconazole and its active metabolite hydroxy-itraconazole, have shown comparable in vitro activity against various fungal strains. However, it cannot be assumed that this compound possesses antifungal activity identical or similar to albaconazole without direct experimental evidence.

Investigation of Transport Mechanisms Across Biological Barriers

No specific studies were identified that investigated the transport mechanisms of this compound across biological barriers. Research in this area is necessary to understand its potential for distribution into various tissues and its ability to reach sites of infection.

Microsomal Stability and Liver Metabolic Enzyme Inhibition/Induction

Detailed information regarding the microsomal stability of this compound and its potential to inhibit or induce liver metabolic enzymes, such as the cytochrome P450 (CYP) family, is not available in the public domain. Studies on the parent compound, albaconazole, would likely have characterized its metabolic pathways, leading to the formation of this compound, but the subsequent metabolic fate and enzymatic interactions of the metabolite itself have not been a primary focus of published research. General principles of drug metabolism suggest that as a hydroxylated metabolite, it may be more susceptible to further phase II metabolism (e.g., glucuronidation) to facilitate excretion.

Ex Vivo Tissue-Based Metabolism Studies

No specific ex vivo tissue-based metabolism studies for this compound have been reported. Such studies would be valuable in understanding its metabolism in specific organs and tissues outside of a whole-animal model.

Mechanistic In Vivo Studies (Non-Clinical Efficacy)

Biomarker Discovery and Validation for Metabolic Pathways

The biotransformation of albaconazole into its primary metabolite, 6-hydroxyalbaconazole, is a key area of preclinical investigation. researchgate.nettargetmol.com Understanding this metabolic pathway is crucial for characterizing the compound's pharmacokinetic profile. The discovery and validation of specific biomarkers for this pathway allow researchers to monitor metabolic activity, predict potential variations in metabolism, and understand the disposition of the drug in biological systems.

Preclinical research into the metabolic pathways of azole antifungals, including albaconazole, has largely centered on the cytochrome P450 (CYP) superfamily of enzymes. nih.govdrugbank.com In vitro studies using human liver microsomes are a standard method for identifying the specific enzymes responsible for a drug's metabolism. portico.org For many azole drugs, CYP3A4 is a primary catalyst for hydroxylation reactions, a common metabolic conversion. portico.orgresearchgate.net Investigations into albaconazole's interaction with CYP enzymes showed it inhibits CYP3A4-mediated metabolism, indicating an interaction with this key enzyme. portico.org

The discovery of biomarkers for the conversion of albaconazole to 6-hydroxyalbaconazole involves identifying measurable indicators that correlate with the function of this specific metabolic route. The ratio of the parent drug (albaconazole) to the metabolite (6-hydroxyalbaconazole) in plasma or other biological matrices is a direct and fundamental biomarker of this metabolic activity. researchgate.netresearchgate.net Preclinical pharmacokinetic studies in various species are essential for establishing baseline values for this ratio and understanding inter-species differences.

Further biomarker discovery employs metabolomic approaches to identify endogenous molecules whose levels change in response to the activity of the metabolic pathway. nih.govnih.gov For instance, alterations in the metabolic profile of pathways related to the function of CYP3A4 could yield candidate biomarkers. While specific endogenous biomarkers for 6-hydroxyalbaconazole formation have not been detailed in published literature, the general approach involves profiling changes in response to the drug's administration in preclinical models.

Validation of these potential biomarkers is a critical step. This process involves demonstrating the biomarker's reliability, reproducibility, and correlation with the metabolic process in various preclinical systems. This can include in vitro models, such as human hepatocytes where metabolites can be identified, and in vivo animal models where the relationship between the biomarker and the pharmacokinetic parameters of albaconazole and 6-hydroxyalbaconazole can be established. portico.org

The table below outlines potential biomarkers and the preclinical systems used for their validation in the context of the albaconazole metabolic pathway.

Table 1: Potential Biomarkers for the Albaconazole to 6-Hydroxyalbaconazole Metabolic Pathway
Biomarker CategorySpecific Biomarker CandidateRationalePreclinical Validation System
Drug/Metabolite RatioPlasma [Albaconazole] / [6-Hydroxyalbaconazole] RatioDirectly measures the outcome of the metabolic conversion. A lower ratio indicates higher metabolic activity.In vivo animal models (e.g., rat, dog, monkey) following albaconazole administration. portico.org
Enzymatic ActivityCYP3A4 ActivityCYP3A4 is a primary enzyme in azole metabolism and a likely catalyst for albaconazole hydroxylation. portico.orgresearchgate.netIn vitro human liver microsomes; co-administration studies with known CYP3A4 substrates in animal models.
Metabolomic ProfileEndogenous Metabolite PanelsIdentifies systemic metabolic changes that correlate with the drug's metabolism, offering a broader view of its effects. nih.govIn vivo animal models with subsequent analysis of plasma or tissue using techniques like UHPLC-Q-TOFMS. plos.org

Research into the metabolic pathways of fungi in response to azole drugs has also provided insights into biomarker discovery. plos.org Studies on Candida albicans identified significant changes in metabolites involved in amino acid metabolism, the tricarboxylic acid (TCA) cycle, and phospholipid metabolism upon exposure to azoles. nih.govplos.org While these are biomarkers of the drug's effect on the fungus rather than the host's metabolism of the drug, the methodologies are relevant and demonstrate the power of metabolomics in identifying pathway-specific biomarkers.

The table below details research findings from a metabolomic study on Candida albicans resistance to azoles, illustrating the types of metabolic changes that can be detected and serve as biomarkers.

Table 2: Example of Metabolomic Changes in Candida albicans Identified as Potential Biomarkers in Response to Azole Treatment
Metabolic PathwayUp-regulated Metabolites in Resistant StrainsDown-regulated Metabolites in Resistant StrainsReference
Amino Acid MetabolismGlutamine, N-acetyl-L-lysineValine, Leucine plos.org
TCA CycleCitrate, Succinate- plos.org
Phospholipid MetabolismGlycerophosphocholine- plos.org
Stress ResponseGlutathione- plos.org

These preclinical investigations are foundational for establishing a clear understanding of the metabolic fate of albaconazole. The discovery and validation of robust biomarkers for the formation of 6-hydroxyalbaconazole are essential for any future clinical development, allowing for a more precise characterization of the drug's behavior in biological systems.

Q & A

Q. What analytical methods are recommended for quantifying 6-Hydroxy Albaconazole and its parent compound in plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., albaconazole-d5 and 6-hydroxyalbaconazole-d5) is the gold standard. This method achieves linear calibration curves (1–1000 ng/mL), with accuracy within −7.6% to 4.3% and precision ≤6.5% for both analytes. Validation includes testing for matrix effects, recovery, and stability under storage conditions .

Q. How should researchers handle solubility and stability challenges for this compound in experimental settings?

The compound is soluble in DMSO (55 mg/mL) but requires storage at −80°C in solvent to prevent degradation. For in vitro assays, prepare fresh stock solutions to avoid precipitation and validate stability under experimental conditions (e.g., pH, temperature). Freeze-thaw cycles should be minimized .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?

Use crossover studies with washout periods ≥15 days to account for albaconazole's long half-life (~80 hours). Collect serial blood samples up to 15 days post-dose and apply non-compartmental analysis for AUC and Cmax calculations. Include both tablet and capsule formulations to assess bioequivalence, as their PK profiles differ significantly .

Q. What in vitro models are suitable for evaluating the antifungal efficacy of this compound?

Broth microdilution assays (CLSI M27/M38 guidelines) are recommended. For Cryptococcus gattii, geometric mean MIC values for albaconazole (0.02 mg/mL) and voriconazole (0.03 mg/mL) demonstrate superior activity over fluconazole (5.01 mg/mL). Include MFC (minimal fungicidal concentration) testing, as albaconazole shows fungicidal effects at low concentrations (0.008–0.5 mg/mL) .

Advanced Research Questions

Q. How do formulation differences (tablet vs. capsule) impact the bioequivalence of albaconazole and its metabolite this compound?

Q. What molecular mechanisms underlie this compound’s enhanced antifungal activity compared to other triazoles?

Albaconazole’s quinazolinone moiety interacts with CYP51 (lanosterol 14α-demethylase), forming hydrogen bonds with His310 residues. This interaction disrupts ergosterol biosynthesis more effectively than fluconazole’s pyrimidine-based structure. Docking studies and X-ray crystallography are recommended to validate binding affinities .

Q. How can researchers address intersubject variability in this compound’s PK parameters?

Population PK modeling with covariates (e.g., body weight, CYP2C19 genotype) can explain variability. For example, albaconazole’s t1/2 ranges from 40–120 hours across individuals. Use nonlinear mixed-effects modeling (NONMEM) to identify subpopulations requiring dose adjustments .

Q. What strategies mitigate resistance development during prolonged this compound exposure?

Combination therapy with echinocandins or polyenes reduces resistance risk. In Candida models, sequential exposure to subinhibitory concentrations selects for ERG11 mutations. Monitor resistance via serial MIC testing and whole-genome sequencing of clinical isolates .

Q. Why does this compound exhibit limited CSF penetration, and how can this be optimized?

In rabbits, CSF concentrations are ≤15% of plasma levels due to efflux transporters (e.g., P-glycoprotein). Co-administration with efflux inhibitors (e.g., verapamil) or nanoparticle-based delivery systems may enhance CNS bioavailability. Microdialysis studies are needed to quantify unbound fractions in brain tissue .

Q. How do structural modifications of albaconazole influence its metabolite’s activity?

Introducing γ-lactam or fluorinated side chains improves metabolic stability and target affinity. For example, S,S-stereoisomers of albaconazole show higher antifungal potency than R,R-forms. Synthetic routes should prioritize enantioselective catalysis to avoid inactive isomers .

Methodological Guidelines

  • Statistical Analysis : For bioequivalence studies, report both per-protocol and intention-to-treat analyses to address dropout biases .
  • Data Contradictions : Resolve discrepancies in MIC values (e.g., environmental vs. clinical C. gattii isolates) using multivariate regression models accounting for strain origin and growth conditions .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.